molecular formula C3H4N2O2 B2422599 Pyrazolidine-3,5-dione CAS No. 4744-71-2

Pyrazolidine-3,5-dione

Cat. No. B2422599
CAS RN: 4744-71-2
M. Wt: 100.077
InChI Key: DNTVKOMHCDKATN-UHFFFAOYSA-N
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Description

Pyrazolidine-3,5-dione is a heterocyclic compound . It has been found to have a wide range of biological and pharmacological activities . It plays an important role in the sub-structures of various drugs .


Synthesis Analysis

The synthesis of Pyrazolidine-3,5-dione involves the condensation of o-phenylene diamine with chloro acetic acid to give 2-chloromethyl benzimidazole. This then undergoes halide replacement with phenylhydrazines to give the corresponding N,N’-disubstituted hydrazines. These compounds are then treated with diethyl malonate in the presence of acetic acid to get the pyrazolidine-3,5-dione substituted benzimidazole derivatives .


Molecular Structure Analysis

The molecular formula of Pyrazolidine-3,5-dione is C3H4N2O2 . Its average mass is 100.076 Da and its monoisotopic mass is 100.027275 Da .


Chemical Reactions Analysis

Pyrazolidine-3,5-diones can be synthesized through a novel method based on metal-free oxidative dehydrogenative N–N bond formation by PIDA-mediated reaction of easily accessible dianilide precursors .


Physical And Chemical Properties Analysis

Pyrazolidine-3,5-dione has a density of 1.4±0.1 g/cm3. Its molar refractivity is 20.8±0.3 cm3. It has 4 H bond acceptors and 2 H bond donors .

Scientific Research Applications

Uricosuric Agents

Pyrazolidine-3,5-diones are used in the synthesis of uricosuric agents such as G-25671 and sulfinpyrazone . A novel method for their synthesis has been described, which is based on metal-free oxidative dehydrogenative N–N bond formation by PIDA-mediated reaction of easily accessible dianilide precursors .

Anticancer Activities

Some novel pyrazolidine-3,5-dione derivatives have shown promising anticancer activities . For instance, the compound 6c (LD 50 19.1 µg/mL) showed higher anticancer activity than other compounds against the MCF-7 breast cancer cell line .

Antimicrobial Activities

Pyrazolidine-3,5-dione derivatives have also demonstrated significant antimicrobial activities . The compound 4d (MIC 0.5 μg/mL) had higher activity than ciprofloxacin against Staphylococcus aureus, whereas the compound 2b (MIC 0.5 μg/mL) had higher activity than clotrimazole against Candida albicans .

Anti-inflammatory Properties

Pyrazolidine-3,5-dione derivatives have been reported to possess anti-inflammatory properties . They play an important role in the sub-structures of various drugs .

Antituberculosis Properties

These compounds have also shown antituberculosis properties . They are part of the active ingredients in some antituberculosis drugs .

Anti-hypertensive Properties

Pyrazolidine-3,5-dione derivatives have been found to have anti-hypertensive properties . They are used in the formulation of some anti-hypertensive drugs .

Anti-Alzheimer Properties

These compounds have also demonstrated anti-Alzheimer properties . They are being researched for their potential use in the treatment of Alzheimer’s disease .

Anti-tumor Properties

Pyrazolidine-3,5-dione derivatives have shown anti-tumor properties . They are being studied for their potential use in cancer treatment .

Mechanism of Action

Target of Action

Pyrazolidine-3,5-dione primarily targets the enzyme phosphoenolpyruvate carboxylase (PEPC), which is a key enzyme in the C4 photosynthetic pathway . This enzyme is of significant interest as it is found in many of the world’s most invasive weeds, making it a valuable target for the development of selective herbicides .

Mode of Action

Pyrazolidine-3,5-dione interacts with its target, phosphoenolpyruvate carboxylase, by inhibiting its function . This inhibition is achieved through the compound’s ability to bind to the enzyme and prevent it from catalyzing the conversion of phosphoenolpyruvate (PEP) to oxaloacetate . This interaction results in a disruption of the C4 photosynthetic pathway .

Biochemical Pathways

The primary biochemical pathway affected by Pyrazolidine-3,5-dione is the C4 photosynthetic pathway . By inhibiting the function of phosphoenolpyruvate carboxylase, Pyrazolidine-3,5-dione prevents the conversion of PEP to oxaloacetate, a crucial step in the C4 photosynthetic pathway . This disruption can lead to downstream effects such as reduced photosynthetic efficiency and growth in plants .

Result of Action

The primary result of Pyrazolidine-3,5-dione’s action is the inhibition of phosphoenolpyruvate carboxylase, leading to a disruption of the C4 photosynthetic pathway . This disruption can lead to reduced photosynthetic efficiency and growth in plants . Additionally, Pyrazolidine-3,5-dione has been found to have anticancer activity, with studies showing that it can cause cell death in approximately 50% of cells after 24 hours of treatment .

Safety and Hazards

While specific safety and hazards information for Pyrazolidine-3,5-dione was not found in the retrieved papers, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling similar compounds .

Future Directions

The future directions in the research of Pyrazolidine-3,5-dione could involve exploring its potential as a uricosuric agent . Additionally, further studies could be conducted to investigate its potential as an anticancer and antimicrobial agent .

properties

IUPAC Name

pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2/c6-2-1-3(7)5-4-2/h1H2,(H,4,6)(H,5,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTVKOMHCDKATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NNC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346761
Record name 3,5-Pyrazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4744-71-2
Record name 3,5-Pyrazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolidine-3,5-dione
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